molecular formula C19H19N3OS2 B2839781 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 681269-06-7

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2839781
CAS No.: 681269-06-7
M. Wt: 369.5
InChI Key: YOMQIJKDDKTCQQ-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and a thiophene-linked acetamide side chain. This compound belongs to a broader class of N-substituted acetamides, which are pharmacologically significant due to their structural mimicry of bioactive molecules like benzylpenicillin and their utility as ligands in coordination chemistry . Its synthesis typically involves coupling arylacetic acid derivatives with heterocyclic amines under carbodiimide-mediated conditions, followed by crystallization from polar aprotic solvents .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-5-6-14(8-13(12)2)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-7-25-15/h3-8H,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQIJKDDKTCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a thienopyrazole derivative that has gained attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N4_{4}O1_{1}S1_{1}, with a molecular weight of 364.47 g/mol. The compound features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and a thiophen-2-yl acetamide moiety.

1. Antioxidant Activity

Research indicates that thienopyrazole compounds can act as effective antioxidants. A study demonstrated that similar thieno[2,3-c]pyrazole derivatives significantly reduced oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were markedly lower in groups treated with these compounds compared to controls (Table 1) .

Parameter Control 4-Nonylphenol Thienopyrazole Treatment
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.03

2. Anticancer Activity

Thienopyrazole derivatives have shown promising anticancer properties. In vitro studies revealed that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated IC50_{50} values in the low micromolar range against MCF-7 breast cancer cells .

3. Anti-inflammatory Effects

Thienopyrazoles have been identified as selective phosphodiesterase inhibitors (PDE7), which play a crucial role in inflammatory responses. This inhibition could lead to reduced inflammation in conditions such as allergies and autoimmune diseases .

4. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further pharmacological development .

Case Studies

Several studies have focused on the synthesis and evaluation of thienopyrazole derivatives:

  • Synthesis and Characterization : A series of thienopyrazole derivatives were synthesized via cyclization reactions under acidic conditions followed by substitution reactions to introduce various functional groups .
  • Biological Evaluation : In vivo studies using animal models demonstrated the analgesic effects of thienopyrazole derivatives in pain models such as the hot plate test and acetic acid-induced writhing test .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide exhibits several significant biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : It has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antitumor Study : In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .
  • Anti-inflammatory Research : A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, showing significant reduction in nitric oxide production and inflammatory cytokine levels compared to untreated controls .
  • Antimicrobial Testing : The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, indicating strong antimicrobial activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[3,4-c]pyrazole core contains electrophilic sites susceptible to nucleophilic attack, particularly at the sulfur atom in the thiophene ring or the pyrazole nitrogen.

  • Example : Reaction with alkyl halides or aryl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) to form S-alkylated or N-alkylated derivatives.

  • Mechanism : Deprotonation of the pyrazole NH group enables nucleophilic substitution at adjacent positions.

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductApplication
Methyl iodideDMF, K<sub>2</sub>CO<sub>3</sub>, 60°CS-methylated thienopyrazoleBioactivity modulation
4-BromobenzaldehydeEtOH, refluxAryl-substituted pyrazole derivativeFunctionalization for SAR studies

Oxidation Reactions

The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, altering electronic properties and bioactivity.

  • Thiophene Ring Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields sulfoxide intermediates, while stronger oxidants like H<sub>2</sub>O<sub>2</sub>/AcOH produce sulfones .

  • Impact : Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides.

  • Example : Reaction with benzoyl azide forms triazole-fused hybrids, expanding structural diversity for drug discovery .

Table 2: Cycloaddition Reactions

DipolarophileConditionsProductRole in Drug Design
Benzoyl azideToluene, 110°CTriazole-thienopyrazole hybridAnticancer lead optimization
PhenylacetyleneCuI, DIPEA, RTPyrazole-alkyne conjugateClick chemistry applications

Acetamide Functionalization

The acetamide side chain undergoes hydrolysis, acylation, or condensation:

  • Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield carboxylic acid and amine intermediates .

  • Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, modifying solubility and target binding .

Electrophilic Aromatic Substitution

The electron-rich thiophene and pyrazole rings undergo halogenation or nitration:

  • Bromination : NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces bromine at the thiophene C5 position, enabling Suzuki-Miyaura cross-coupling .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> generates nitro derivatives for reduced electron density and altered pharmacokinetics.

Reduction Reactions

Selective reduction of the dihydrothieno ring (4,6-dihydro-2H) with catalysts like Pd/C or NaBH<sub>4</sub> yields saturated analogs:

  • Hydrogenation : H<sub>2</sub>/Pd-C in EtOH converts the dihydro ring to a tetrahydro structure, enhancing conformational rigidity .

Metal-Catalyzed Cross-Couplings

The compound serves as a substrate in Suzuki, Heck, or Sonogashira reactions via halogenated intermediates:

  • Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes aryl-aryl bond formation with boronic acids, enabling biaryl pharmacophore development .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s thienopyrazole core distinguishes it from thiazole- or thiadiazole-based analogs. This fused ring system may enhance π-π stacking interactions and thermal stability compared to simpler heterocycles .
  • Substituent Effects : The 3,4-dimethylphenyl group introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing dichlorophenyl or planar naphthyl groups in analogs. Such substitutions modulate solubility and intermolecular interactions .
  • Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC·HCl) is common across analogs, but the target compound’s fused heterocycle likely requires additional steps for ring closure and stabilization .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Parameters and Intermolecular Interactions

Compound Name Space Group Hydrogen-Bonding Motif Dihedral Angle (Aryl/Heterocycle) Reference
Target Compound Pending Pending Pending This work
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide P2₁/c N–H⋯N (R₂²(8)) inversion dimers 61.8°
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide P-1 N–H⋯S and C–H⋯Cl networks 42.3°

Key Observations :

  • Hydrogen Bonding : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit robust N–H⋯N hydrogen bonds, forming inversion dimers that stabilize crystal packing . The target compound’s thiophene and pyrazole moieties may enable similar or distinct motifs (e.g., N–H⋯S).
  • Conformational Flexibility : The dihedral angle between aryl and heterocyclic rings in analogs ranges from 42.3° to 61.8°, influencing molecular planarity and packing efficiency . The target compound’s 3,4-dimethylphenyl group may induce greater torsional strain compared to dichlorophenyl analogs.

Pharmacological and Coordination Chemistry Potential

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:

  • Antimicrobial Activity : Thiazole- and thiadiazole-based acetamides exhibit antimicrobial properties, attributed to their ability to disrupt bacterial cell wall synthesis (mimicking β-lactam antibiotics) .

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